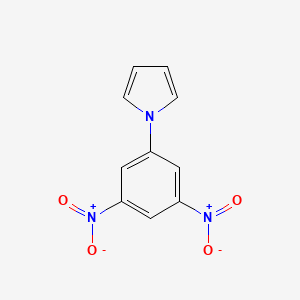

1-(3,5-Dinitrophenyl)pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O4 |

|---|---|

Molecular Weight |

233.18 g/mol |

IUPAC Name |

1-(3,5-dinitrophenyl)pyrrole |

InChI |

InChI=1S/C10H7N3O4/c14-12(15)9-5-8(11-3-1-2-4-11)6-10(7-9)13(16)17/h1-7H |

InChI Key |

NXFBNYABTSUFNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 1 3,5 Dinitrophenyl Pyrrole and Its Derivatives

Synthetic Pathways to the 1-(3,5-Dinitrophenyl)pyrrole Core

The construction of the fundamental this compound structure can be achieved through several synthetic routes. These methods primarily involve either building the pyrrole (B145914) ring onto a dinitrophenyl precursor or attaching the dinitrophenyl group to a pre-existing pyrrole scaffold.

Condensation Reactions Employing Dinitrophenyl Precursors

A common and effective method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the context of this compound, 3,5-dinitroaniline (B184610) serves as the amine precursor. The reaction with 2,5-dimethoxytetrahydrofuran (B146720), a stable surrogate for a 1,4-dicarbonyl compound, provides a direct route to the desired N-arylpyrrole. organic-chemistry.orgacs.org This method is advantageous due to the ready availability of the starting materials and the operational simplicity of the reaction. organic-chemistry.org

The general reaction is as follows:

Reaction of 3,5-dinitroaniline with 2,5-dimethoxytetrahydrofuran to yield this compound.

Similarly, N-acylpyrroles can be synthesized by the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization. organic-chemistry.org While not a direct route to this compound itself, this highlights the versatility of condensation strategies in pyrrole synthesis.

Regioselective Functionalization of Pyrrole Scaffolds

An alternative approach involves the direct functionalization of a pyrrole ring with a dinitrophenyl group. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. The high electrophilicity of aromatic compounds bearing multiple nitro groups, such as 1,3,5-trinitrobenzene (B165232), makes them susceptible to attack by nucleophiles. Pyrrole, upon deprotonation to its anionic form (pyrrolide), can act as a nucleophile.

In this method, pyrrole is treated with a strong base, such as sodium hydride, to generate the pyrrolide anion. This is then reacted with an activated dinitrophenyl halide, like 1-chloro-3,5-dinitrobenzene (B1328920) or 1-fluoro-3,5-dinitrobenzene. The reaction proceeds via a Meisenheimer complex intermediate to yield this compound. The regioselectivity of this N-functionalization is generally high due to the greater nucleophilicity of the nitrogen atom in the pyrrolide anion compared to the carbon atoms.

Furthermore, computational studies using density functional theory (DFT) have been employed to understand and predict the regioselectivity of such reactions, confirming experimental observations. nih.gov The regioselective C-H functionalization of pyrrole derivatives with α-diazophosphonates catalyzed by trifluoroborane has also been explored, showcasing advanced methods for selective modifications of the pyrrole ring. rsc.org

Synthesis of Complex Architectures Incorporating this compound Moieties

The this compound core serves as a building block for the construction of more complex molecular architectures with tailored properties. These include highly functionalized pyrrole derivatives and macrocyclic systems.

Derivatization from 4-acetyl-2,5-dichloro-1-(3,5-dinitrophenyl)-1H-pyrrole-3-carboxylate

A highly functionalized pyrrole, ethyl 4-acetyl-2,5-dichloro-1-(3,5-dinitrophenyl)-1H-pyrrole-3-carboxylate, has been used as a versatile starting material for the synthesis of a variety of polyheterocyclic compounds. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netresearchgate.netgrafiati.com A series of new heterocyclic derivatives, including pyrrole, pyridazine, oxazine, and imidazole, have been synthesized from this precursor. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netgrafiati.com

For instance, reaction of the starting carboxylate (A1) with hydroxylamine (B1172632) hydrochloride in the presence of pyridine (B92270) yields a new derivative (A2). uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netgrafiati.com This product can be further reacted with hydrazine (B178648) hydrate (B1144303) to form another derivative (A3). uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netgrafiati.com Treatment of A3 with sodium nitrite (B80452) leads to a diazonium salt, which upon reaction with ethyl acetoacetate (B1235776) produces compound A4. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netgrafiati.com

The following table summarizes the synthesis of some derivatives from 4-acetyl-2,5-dichloro-1-(3,5-dinitrophenyl)-1H-pyrrole-3-carboxylate (A1):

| Starting Material | Reagents | Product | Reference(s) |

| A1 | Hydroxylamine hydrochloride, pyridine | A2 | uobaghdad.edu.iq, uobaghdad.edu.iq, researchgate.net, grafiati.com |

| A2 | Hydrazine hydrate | A3 | uobaghdad.edu.iq, uobaghdad.edu.iq, researchgate.net, grafiati.com |

| A3 | Sodium nitrite, ethyl acetoacetate | A4 | uobaghdad.edu.iq, uobaghdad.edu.iq, researchgate.net, grafiati.com |

| A4 | Hydroxylamine | A5 | uobaghdad.edu.iq, uobaghdad.edu.iq, researchgate.net |

| A4 | Thiosemicarbazide, acetic acid | A6 | uobaghdad.edu.iq, uobaghdad.edu.iq, researchgate.net |

| A6 | Ethyl chloroacetate | A7 | uobaghdad.edu.iq, uobaghdad.edu.iq, researchgate.net |

Integration into Calix[n]pyrrole Systems

Calix[n]pyrroles are macrocyclic compounds known for their ability to bind anions and neutral molecules. nih.govrsc.org The incorporation of electron-deficient 3,5-dinitrophenyl groups into the calix nih.govpyrrole framework enhances their recognition properties, particularly through anion-π interactions. nih.govresearchgate.net

The synthesis of these functionalized calix nih.govpyrroles typically involves a two-step process. rsc.orgpnas.org First, a substituted dipyrromethane is prepared through the acid-catalyzed condensation of a pyrrole derivative with an appropriate ketone. rsc.org This dipyrromethane is then further condensed with a ketone in the presence of an acid catalyst to form the desired meso-substituted calix nih.govpyrrole. rsc.orgpnas.org For example, cis- and trans-bis(dinitrophenyl)-calix nih.govpyrroles have been prepared using a two-step procedure starting from the corresponding 1,3-dinitrophenyl substituted dipyrromethane. pnas.org

The resulting cis-3,5-dinitrophenyl functionalized calix nih.govpyrrole has demonstrated selective binding of nitrate (B79036) anions, where the anion is held in a perpendicular orientation to the dinitrophenyl rings. researchgate.net This interaction is a combination of hydrogen bonding and anion-π interactions. researchgate.net

Preparation of Related N-(3,5-Dinitrophenyl)azoles

The synthetic strategies for attaching a 3,5-dinitrophenyl group are not limited to pyrrole and have been extended to other azoles. Conditions have been developed for the reaction of various NH-azoles, such as benzotriazole, 1,2,3- and 1,2,4-triazoles, and pyrazole, with 1,3,5-trinitrobenzene. researchgate.net This reaction, typically carried out in the presence of an inorganic base in an aprotic dipolar solvent, results in the substitution of one nitro group to form the corresponding N-(3,5-dinitrophenyl)azole. researchgate.net

For example, the arylation of 4-methyl-3(5)-nitropyrazole with 1,3,5-trinitrobenzene yields 1-(3,5-dinitrophenyl)-4-methyl-3-nitropyrazole. researchgate.net This product can be further nitrated to produce 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole. researchgate.net Similarly, 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine (B2897427) has been utilized as a key starting material for the synthesis of various other heterocyclic compounds. nih.gov Furthermore, N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives have been prepared and investigated. cuni.cznih.gov

Catalytic and Mechanochemical Approaches in Dinitrophenylpyrrole Synthesis

The synthesis of N-arylpyrroles, including dinitrophenyl-substituted derivatives, has increasingly benefited from the development of catalytic and mechanochemical methods. These strategies offer significant advantages over traditional synthetic routes, often providing higher yields, milder reaction conditions, and improved environmental profiles. researchgate.netwalisongo.ac.id Catalytic approaches introduce novel reactivity and selectivity, while mechanochemistry provides a solvent-free or low-solvent alternative, aligning with the principles of green chemistry. beilstein-journals.orgnih.gov

Catalytic Methodologies

Catalysis in the synthesis of N-substituted pyrroles primarily involves the Paal-Knorr condensation, where a 1,4-dicarbonyl compound reacts with a primary amine. Various catalysts have been employed to facilitate this transformation, including metal complexes and organocatalysts.

Molybdenum-catalyzed reactions have been developed for the synthesis of N-(hetero)aryl pyrroles directly from nitroarenes. researchgate.net This method utilizes a dioxomolybdenum(VI) complex and a reducing agent like pinacol, allowing for the annulation of the nitroarene with a 1,4-dicarbonyl compound. researchgate.net The process is notable for its tolerance of air and water, avoiding the need for an inert atmosphere. researchgate.net While not specifically detailed for this compound, this approach represents a potential pathway starting from 1,3-dinitrobenzene.

Metal-organic frameworks (MOFs) have also emerged as effective heterogeneous catalysts. For instance, MIL-53(Al) has been used to catalyze the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and various anilines under solvent-free sonication. rsc.org This method has proven effective for anilines with electron-withdrawing groups, such as in the synthesis of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole, suggesting its potential applicability for dinitro-substituted anilines. rsc.org

Other metal catalysts, such as those based on iron(III) chloride, have been used for Paal-Knorr condensations in aqueous media, providing an economical and environmentally friendly route to N-substituted pyrroles. organic-chemistry.org Ruthenium, gold, and palladium catalysts have also been explored for various pyrrole syntheses, often enabling unique reaction pathways and high functional group tolerance. organic-chemistry.orgmdpi.com Titanium-based catalysts, known for their low toxicity and abundance, are also gaining attention for fine chemical synthesis, including hydroamination reactions that could be adapted for pyrrole synthesis. rsc.org

The following table summarizes representative catalytic conditions for the synthesis of N-aryl pyrroles, which could be adapted for the synthesis of this compound.

| Catalyst System | Amine Substrate | Dicarbonyl Compound | Conditions | Yield (%) | Reference |

| Molybdenum complex | Nitroarenes | 1,4-dicarbonyls | Pinacol as reductant | Not specified | researchgate.net |

| MIL-53(Al) (5 mol%) | 3,5-Dichloroaniline | Hexane-2,5-dione | Solvent-free, sonication | 96 (for related compounds) | rsc.org |

| Iron(III) chloride | Various amines | 2,5-Dimethoxytetrahydrofuran | Water, mild conditions | Good to Excellent | organic-chemistry.org |

| Ruthenium catalyst | Amines | Vicinal diols & ketones | Not specified | Good | organic-chemistry.org |

This table presents data for the synthesis of related N-aryl pyrroles to illustrate the potential of these catalytic methods for producing this compound.

Mechanochemical Approaches

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, has become a prominent green technique in organic synthesis. researchgate.net These solvent-free or liquid-assisted grinding (LAG) methods can lead to shorter reaction times and enable reactions that are difficult in traditional solution-based processes. researchgate.netmdpi.com

The mechanochemical Paal-Knorr synthesis of N-substituted pyrroles has been successfully demonstrated. beilstein-journals.orgrsc.org In one approach, a 1,4-diketone is milled with a primary amine in the presence of a catalytic amount of a solid, bio-sourced acid like citric acid. beilstein-journals.orgrsc.org This method affords the desired N-substituted pyrroles in very short reaction times and often with high yields. beilstein-journals.org The use of ball milling with stainless steel jars and balls at frequencies around 30 Hz is typical for these transformations. mdpi.com

The versatility of mechanosynthesis has been shown for a range of substituted anilines and various diketones. researchgate.netrsc.org While direct application to 3,5-dinitroaniline for the synthesis of this compound is not explicitly documented in the reviewed literature, the success with other electron-deficient anilines suggests this is a viable and environmentally friendly synthetic route. rsc.org

The table below outlines typical conditions for the mechanochemical synthesis of N-substituted pyrroles.

| Catalyst/Additive | Reactants | Milling Conditions | Time | Yield (%) | Reference |

| Citric acid (1 mol%) | Substituted aniline, 1,4-diketone | Ball-milling | 15-30 min | 23-84 | rsc.org |

| None (catalyst-free) | Glyoxal, arylamine, thiol | Ball-milling, 30 Hz, LAG (MeCN) | 1 h | up to 76 (for thiolated products) | acs.org |

This table illustrates general conditions for mechanochemical pyrrole synthesis, which are expected to be applicable for the target compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 3,5 Dinitrophenyl Pyrrole Derivatives

Nucleophilic Substitution Reactions on Dinitrophenyl and Pyrrole (B145914) Rings

The presence of two nitro groups on the phenyl ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its reactivity. semanticscholar.org Conversely, the pyrrole ring, while generally resistant to nucleophilic attack, can undergo substitution under specific conditions, especially when activated. rsc.org

The dinitrophenyl group is strongly activated towards nucleophilic attack due to the powerful electron-withdrawing nature of the two nitro groups. These groups stabilize the negative charge in the Meisenheimer intermediate, which is the key intermediate in SNAr reactions. semanticscholar.orgresearchgate.net Nucleophilic attack on the 1-(3,5-dinitrophenyl)pyrrole system is expected to occur regioselectively at the positions ortho and para to the nitro groups on the dinitrophenyl ring (C2, C4, C6). However, the C1 position is blocked by the pyrrole ring. Therefore, substitution will predominantly occur at the C2 and C6 positions, and to a lesser extent at the C4 position.

The pyrrole ring, being an electron-donating group, can further influence the regioselectivity by modulating the electron density on the dinitrophenyl ring. While the nitrogen lone pair is involved in the aromaticity of the pyrrole ring, it can still exert a net electron-donating effect through resonance. uobaghdad.edu.iq This effect is, however, likely overshadowed by the strong deactivating effect of the nitro groups.

In related dinitrophenyl systems, the rate of nucleophilic substitution is enhanced by electron-withdrawing groups and is sensitive to the nature of the leaving group. semanticscholar.orgdalalinstitute.com For this compound, the "leaving group" would be one of the substituents on the dinitrophenyl ring if a substitution reaction were to occur there. More commonly, reactions will involve the intact dinitrophenyl pyrrole structure reacting with a nucleophile.

Nucleophilic substitution directly on the pyrrole ring is generally difficult due to the ring's electron-rich nature. uobaghdad.edu.iq However, studies on related compounds like 2,5-dinitro-1-methylpyrrole have shown that SNAr can occur on the pyrrole ring itself with strong nucleophiles like piperidine (B6355638) and methoxide. rsc.org For this compound, the powerful electron-withdrawing dinitrophenyl group would further deactivate the pyrrole ring towards electrophilic attack but could potentially make it more susceptible to certain types of nucleophilic attack, particularly at the C2 and C5 positions.

The nature of the nucleophile and the reaction conditions (solvent, temperature) play a critical role in the outcome of substitution reactions. Strong nucleophiles, such as amines, alkoxides, and thiolates, are generally required for SNAr reactions. For instance, the reaction of 2,4-dinitrobenzene derivatives with hydrazine (B178648) has been studied extensively, showing that the rate-determining step can vary depending on the solvent and the leaving group. semanticscholar.orgresearchgate.net

The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMSO and acetonitrile (B52724) are often preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. semanticscholar.org In the context of pyrrole chemistry, ionic liquids have emerged as effective media for achieving high regioselectivity in N-substitution reactions, preventing the common side-reaction of C-alkylation. organic-chemistry.org

The following table summarizes the expected influence of different nucleophiles and reaction environments on the substitution reactions of this compound, based on general principles of SNAr and pyrrole chemistry.

| Factor | Influence on Nucleophilic Substitution |

| Nucleophile Strength | Stronger nucleophiles (e.g., methoxide, piperidine) will react faster. |

| Nucleophile Type | Amines, alkoxides, and thiolates are common nucleophiles for SNAr. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) generally accelerate SNAr reactions. semanticscholar.org |

| Temperature | Higher temperatures typically increase the reaction rate. |

| Leaving Group | For substitution on the dinitrophenyl ring, a better leaving group (e.g., halide) would increase the reaction rate. |

Cycloaddition Reactions Involving Pyrrole and Dinitrophenyl Moieties

Cycloaddition reactions offer a powerful tool for constructing complex cyclic molecules. Both the pyrrole and dinitrophenyl parts of the molecule can potentially participate in such reactions, although their electronic characteristics will dictate the specific type of cycloaddition favored.

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between an electron-rich diene and an electron-poor dienophile. An "inverse electron demand" Diels-Alder (IEDDA) reaction reverses these electronic requirements, involving an electron-poor diene and an electron-rich dienophile. wikipedia.orgsigmaaldrich.comnih.gov

The pyrrole ring in this compound is part of a system where it is attached to a strong electron-withdrawing group. While pyrrole itself is electron-rich and a poor diene in normal Diels-Alder reactions, its electronic nature is modified by the dinitrophenyl substituent. rsc.org However, the pyrrole ring is more likely to act as the electron-rich component. Computational studies would be needed to definitively determine the frontier molecular orbital (FMO) energies.

In an IEDDA scenario, the electron-deficient dinitrophenyl ring does not act as the diene. Instead, other dienes with electron-withdrawing groups would be required to react with an electron-rich dienophile. wikipedia.org The this compound molecule itself is not a classic IEDDA substrate. However, the pyrrole moiety could potentially react as a dienophile with a very electron-poor diene. More commonly, N-arylpyrroles have been shown to undergo Diels-Alder cycloadditions with benzyne, generated in situ. d-nb.info

Beyond Diels-Alder reactions, other pericyclic reactions could be envisaged. msu.educhemtube3d.com These are concerted reactions that proceed through a cyclic transition state. uomustansiriyah.edu.iq

(4+3) Cycloadditions: Pyrroles can act as the 4π component in (4+3) cycloadditions to form aza-bridged bicyclic structures. thieme-connect.de This reaction typically requires a suitable 3-carbon component, such as an oxyallyl cation.

1,3-Dipolar Cycloadditions: The pyrrole ring can act as the dipolarophile in reactions with 1,3-dipoles like nitrile oxides, azides, or nitrones. Alternatively, derivatives of the pyrrole could be converted into 1,3-dipolar species themselves. organic-chemistry.org

Electrocyclic Reactions: These intramolecular reactions involve the formation of a ring from a conjugated system. uomustansiriyah.edu.iq While less common for simple pyrroles, appropriately substituted derivatives of this compound could potentially undergo electrocyclic ring-opening or ring-closing reactions under thermal or photochemical conditions.

Proton Transfer Processes and Acid-Base Behavior in Related Pyrrolic Systems

The acid-base properties of pyrrole are distinct from those of typical amines. The lone pair of electrons on the nitrogen atom is part of the aromatic sextet, making it largely unavailable for protonation. vaia.comscribd.comyoutube.com Consequently, pyrrole is a very weak base. scribd.com Conversely, the N-H proton is acidic (pKa ≈ 15-17), as the resulting pyrrolide anion is stabilized by delocalization of the negative charge over the aromatic ring. vaia.comscribd.com

In this compound, the nitrogen atom is substituted, so it lacks an N-H proton to display acidity. However, the strong electron-withdrawing dinitrophenyl group will significantly decrease the basicity of the pyrrole nitrogen, making it even less likely to be protonated than unsubstituted pyrrole.

The dinitrophenyl group will also affect the acidity of the C-H protons on the pyrrole ring. By withdrawing electron density, it will increase the acidity of these protons, making them more susceptible to deprotonation by a strong base. This is a known effect in other systems where electron-withdrawing groups facilitate proton transfer. pku.edu.cn This enhanced acidity could be exploited in synthetic strategies involving metallation of the pyrrole ring followed by reaction with an electrophile.

The table below compares the expected acid-base properties of pyrrole with those of this compound.

| Compound | Basicity of Nitrogen | Acidity of N-H Proton | Acidity of C-H Protons |

| Pyrrole | Very weak base. scribd.com | Acidic (pKa ≈ 15-17). vaia.comscribd.com | Weakly acidic. |

| This compound | Extremely weak base. | Not applicable (no N-H). | More acidic than in pyrrole. |

Supramolecular Chemistry and Non Covalent Interactions of Dinitrophenyl Substituted Pyrroles

Design and Self-Assembly of Supramolecular Architectures

The strategic design of pyrrole-based macrocycles functionalized with 3,5-dinitrophenyl groups enables the creation of sophisticated supramolecular structures. These assemblies are held together by a combination of well-defined, non-covalent interactions, leading to predictable and often responsive materials.

A notable strategy in the self-assembly of dinitrophenyl-substituted pyrroles involves pairing them with electron-rich counterparts to form heterocomplementary systems. pnas.orgnih.gov A prime example is the combination of electron-poor cis/trans-bis(dinitrophenyl)-calix researchgate.netpyrroles (DNP-C4Ps) with electron-rich tetrathiafulvalene-calix researchgate.netpyrroles (TTF-C4Ps). pnas.org The assembly is driven by a synergistic interplay of π-π donor-acceptor interactions between the electron-deficient DNP rings and the electron-rich tetrathiafulvalene (B1198394) (TTF) units, alongside hydrogen bonds involving the pyrrole (B145914) N-H donors and the nitro group oxygen atoms. pnas.orgpnas.org This pairing of complementary electronic properties leads to the spontaneous formation of ordered, alternating supramolecular structures. pnas.orgnih.gov These systems are highly chemoresponsive; the assembled structures can be disrupted by introducing competing guests, such as strongly binding anions or more electron-deficient molecules like trinitrobenzene, which interfere with the non-covalent forces holding the assembly together. pnas.orgnih.gov

The directional and complementary nature of the non-covalent interactions in dinitrophenyl-substituted pyrroles facilitates the formation of extended polymeric chains and discrete capsular assemblies. pnas.orgnih.gov The interaction between ditopic DNP-C4Ps and TTF-C4Ps results in the formation of chemoresponsive, alternating supramolecular copolymers. pnas.orgnih.gov These linear, polymeric materials exhibit a high degree of order, as evidenced by single-crystal X-ray diffraction and SEM analyses. pnas.org

In addition to polymeric structures, dinitrophenyl-functionalized calix researchgate.netpyrroles can form dimeric capsular assemblies, particularly for the encapsulation of specific guests. While the formation of a cascade organic ion triplet (F⁻·TMA⁺·F⁻) has been observed within a dimeric capsule of a two-walled calix researchgate.netpyrrole, this was not a dinitrophenyl-substituted variant. acs.org However, the principles of self-assembly via hydrogen bonding and other weak forces are fundamental to these systems. The ability of calix researchgate.netpyrroles to dimerize into capsular structures stabilized by a belt of hydrogen bonds is a known phenomenon in the field. science.gov The functionalization with dinitrophenyl groups adds another layer of potential interaction through anion-π and π-π stacking forces, influencing the formation and stability of such capsules.

Molecular Recognition Phenomena

The unique electronic and structural features of the 1-(3,5-dinitrophenyl)pyrrole unit are pivotal for molecular recognition, especially for the binding and sensing of anions.

Dinitrophenyl-substituted calix researchgate.netpyrroles are highly effective anion receptors, utilizing a combination of hydrogen bonding and anion-π interactions. rsc.orgnih.govacs.org The four pyrrole N-H groups of the calix researchgate.netpyrrole core form a well-defined cavity that binds anions through multiple hydrogen bonds. researchgate.netrsc.org The presence of the electron-deficient 3,5-dinitrophenyl rings introduces an additional, powerful binding interaction: the anion-π interaction. rsc.orgnih.gov This non-covalent bond occurs between the negatively charged anion (an electron donor) and the electron-poor face of the dinitrophenyl arene (an electron acceptor). nih.govrsc.org

This dual-interaction mode not only enhances the affinity for anions but can also influence selectivity. rsc.orgacs.org For instance, the cis-isomer of a dinitrophenyl-functionalized calix researchgate.netpyrrole was found to exhibit higher binding affinities for various anions compared to its trans-isomer, a difference attributed to more favorable sandwich-type anion-π interactions in the cis configuration. rsc.orgrsc.org This enhanced binding often leads to a visible color change, making these compounds effective chromogenic or "naked-eye" sensors for anions like fluoride (B91410). nih.govrsc.org The interaction with the anion alters the electronic properties of the system, resulting in a colorimetric response. nih.govbuu.ac.th

| Receptor | Anion | Binding Constant (Ka, M-1) | Solvent | Reference |

|---|---|---|---|---|

| TTF-C4P 1 | Cl- | 2.3 x 107 | Chloroform (B151607) | pnas.org |

| DNP-C4P 4 (cis) | Cl- | 5.6 x 103 | Chloroform | pnas.org |

| DNP-C4P 5 (trans) | Cl- | 2.0 x 105 | Chloroform | pnas.org |

| cis-isomer 1 | Various Anions | 105–106 (High Affinity) | Not Specified | acs.org |

The pyrrole N-H groups are the primary hydrogen bond donors in the recognition of anions by dinitrophenyl-substituted calix researchgate.netpyrroles. nih.govmdpi.com The acidity and directionality of these N-H protons are enhanced by the electron-withdrawing nature of the meso-dinitrophenyl substituents, leading to stronger hydrogen bonds with anionic guests. semanticscholar.org In the solid state, crystal structures consistently show anions situated within the macrocyclic cavity, held in place by four concerted N-H···Anion hydrogen bonds. researchgate.netrsc.org

Beyond the primary interaction with the anion, the nitro groups of the dinitrophenyl substituent also play a crucial role. In the self-assembly of heterocomplementary systems with TTF-C4Ps, the oxygen atoms of the nitro groups act as hydrogen bond acceptors for the pyrrole N-H protons of the partner macrocycle. pnas.orgpnas.org This oriented hydrogen bonding, in conjunction with π-π stacking, provides the directional control necessary for the formation of ordered polymeric chains. pnas.org

Pi-pi (π-π) donor-acceptor interactions are a defining feature of the supramolecular chemistry of this compound derivatives. pnas.orgacs.orgbeilstein-journals.org The dinitrophenyl group is a strong π-electron acceptor due to the electron-withdrawing nitro groups. This property is exploited in several ways:

Self-Assembly: As detailed in section 4.1.1, the π-π interaction between the electron-poor DNP rings and an electron-rich partner like tetrathiafulvalene is a primary driving force for the formation of supramolecular copolymers. pnas.orgnih.gov This interaction is characterized by a face-to-face stacking of the aromatic systems. beilstein-journals.org

Anion-π Interactions: This specific type of donor-acceptor interaction is critical for molecular recognition, as discussed in section 4.2.1. rsc.orgnih.gov The anion acts as the electron donor, interacting with the π-system of the dinitrophenyl ring, which serves as the acceptor. rsc.org This interaction has been shown to be significant in enhancing anion binding affinities and can dictate the binding selectivity between different geometric isomers of the host macrocycle. rsc.orgacs.org X-ray crystallographic analyses have provided clear evidence for these interactions, showing anions positioned directly over the face of the dinitrophenyl rings. nih.gov

Chemoresponsive Behavior and Stimuli-Responsive Systems

The incorporation of the this compound moiety into larger supramolecular architectures, such as calix researchgate.netpyrroles, gives rise to materials with remarkable chemoresponsive properties. These systems can dynamically alter their structure and observable characteristics in response to specific chemical stimuli. This behavior is primarily driven by non-covalent interactions, including hydrogen bonding and donor-acceptor π-π stacking, which can be modulated by the presence of external analytes.

Analyte-Induced Structural and Optical Changes

The electron-deficient nature of the 3,5-dinitrophenyl (DNP) unit makes it an effective component in the construction of stimuli-responsive materials. When dinitrophenyl-substituted calix researchgate.netpyrroles (DNP-C4Ps) are combined with electron-rich partners like tetrathiafulvalene-calix researchgate.netpyrroles (TTF-C4Ps), they self-assemble into alternating supramolecular copolymers. pnas.orgpnas.org This assembly is stabilized by a combination of hydrogen bonds between the pyrrole NH groups and the nitro groups of the DNP moiety, alongside donor-acceptor interactions between the electron-rich TTF and the electron-poor DNP rings. pnas.org

These supramolecular polymers exhibit a profound loss of structural integrity when exposed to specific chemical analytes, operating through distinct mechanisms. pnas.orgresearchgate.net

Response to Anionic Species: The addition of strongly binding anions, such as chloride, triggers a significant structural transformation. pnas.org The pyrrole moieties within the calix researchgate.netpyrrole framework bind the chloride anion, which induces a conformational change from the 1,3-alternate conformation, necessary for polymerization, to a 'cone' conformation. pnas.orgrsc.org This change disrupts the interactions holding the polymer chain together, leading to its disassembly. pnas.org The binding affinity for chloride is substantial, with association constants (Kₐ) for DNP-C4Ps measured in chloroform solution. pnas.orgresearchgate.net

Response to Competing Electron Acceptors: The introduction of a more electron-deficient species than the DNP unit, such as 1,3,5-trinitrobenzene (B165232) (TNB), also leads to the deaggregation of the supramolecular polymer. pnas.org In this scenario, TNB competes with the DNP groups for the electron-rich TTF donor sites. pnas.orgpnas.org This competition effectively breaks the donor-acceptor interactions that are crucial for the integrity of the polymeric assembly. pnas.org

These structural changes are accompanied by distinct optical responses, making them valuable for sensing applications. The interaction of certain dinitrophenyl-substituted pyrroles with fluoride anions can cause a dramatic color change from yellow to deep blue. rsc.orgbuu.ac.th This is attributed to the deprotonation of the pyrrole NH group by the basic fluoride anion, followed by a charge-transfer interaction between the deprotonated pyrrole and the nitroaromatic rings. buu.ac.th Similarly, the disassembly of the TTF-DNP copolymer systems by chloride and TNB results in different, distinguishable colors. pnas.orgpnas.org

The analyte-induced changes have been extensively studied and confirmed using various analytical techniques, including ¹H NMR, NOESY, and Diffusion Ordered SpectroscopY (DOSY-NMR), as well as single-crystal X-ray diffraction, which provides unequivocal evidence of the structural transformations at a molecular level. pnas.orgpnas.org

| Analyte | Induced Change | Mechanism | Observational Technique | Source |

|---|---|---|---|---|

| Chloride Anion (Cl⁻) | Supramolecular polymer disassembly; Conformational change to 'cone' | Anion binding to pyrrole NH groups induces conformational switch. | NMR Spectroscopy, X-ray Crystallography | pnas.orgpnas.org |

| Trinitrobenzene (TNB) | Supramolecular polymer disassembly | Competitive binding for electron-rich donor sites. | NMR Spectroscopy, X-ray Crystallography | pnas.orgpnas.org |

| Fluoride Anion (F⁻) | Color change from yellow to blue | Deprotonation of pyrrole NH followed by charge-transfer. | UV-Visible Spectroscopy | rsc.orgbuu.ac.th |

Electrochemical Responses in Advanced Supramolecular Materials

The chemoresponsive behavior of supramolecular systems containing this compound extends beyond structural and optical changes to include distinct electrochemical responses. pnas.org In advanced materials formed by the co-assembly of DNP-C4Ps and TTF-C4Ps, the response to chemical stimuli can be effectively transduced into an electrochemical signal. pnas.orgpnas.org

The disassembly of these supramolecular polymers upon the addition of analytes like the chloride anion or trinitrobenzene (TNB) results in unique electrochemical signatures. pnas.org Although both analytes lead to the breakdown of the polymer structure, they do so through different mechanisms, which in turn produces different products and gives rise to distinctive electrochemical responses. pnas.orgpnas.org

This differential output is a key feature, enabling the development of sophisticated sensory systems that can distinguish between highly disparate classes of guest molecules. pnas.org For instance, the electrochemical signal generated upon exposure to chloride is different from that generated by TNB. pnas.orgpnas.org This allows the material to act as a "smart" sensor, providing not just a response, but a response that is characteristic of the specific stimulus, mimicking the complexity of many biological recognition processes. pnas.org

| Analyte | System | Electrochemical Outcome | Significance | Source |

|---|---|---|---|---|

| Chloride Anion (Cl⁻) | TTF-C4P / DNP-C4P Supramolecular Copolymer | Generates a distinct electrochemical response upon polymer disassembly. | Allows for electrochemical detection and discrimination of the anion. | pnas.orgpnas.org |

| Trinitrobenzene (TNB) | TTF-C4P / DNP-C4P Supramolecular Copolymer | Generates a different, distinct electrochemical response compared to chloride. | Enables differentiation between analyte classes (anions vs. neutral electron acceptors). | pnas.orgpnas.org |

Table of Compounds

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 1-(3,5-dinitrophenyl)pyrrole is expected to be heavily influenced by the principles of green and sustainable chemistry. Researchers are actively exploring methodologies that minimize environmental impact, reduce waste, and utilize renewable resources.

One promising avenue is the development of one-pot synthesis strategies . These methods, which combine multiple reaction steps into a single procedure, offer significant advantages in terms of efficiency and waste reduction. For instance, a potential green synthesis could involve the reductive coupling of a 3,5-dinitroaniline (B184610) derivative with a 1,4-dicarbonyl compound using a heterogeneous catalyst, such as a non-noble metal-based catalyst like cobalt. This approach would not only streamline the synthesis but also avoid the use of hazardous reagents and simplify purification processes.

Biocatalysis represents another frontier in the sustainable synthesis of nitroaromatic compounds. The use of enzymes, such as nitroreductases, could offer highly selective and environmentally benign routes to this compound. For example, a precursor molecule could be selectively nitrated using a biocatalytic system, or a trinitrophenyl precursor could be selectively reduced to the desired dinitrophenyl derivative. These enzymatic transformations often occur under mild conditions in aqueous media, further enhancing the green credentials of the synthesis.

The exploration of greener solvent systems is also a key area of research. The replacement of traditional volatile organic compounds with more sustainable alternatives, such as bio-derived solvents or even water, will be crucial in reducing the environmental footprint of the synthesis of this compound and related compounds.

| Synthetic Approach | Key Advantages | Potential for this compound |

| One-Pot Synthesis | Increased efficiency, reduced waste, simplified purification. | Reductive coupling of a dinitroaniline derivative with a 1,4-dicarbonyl compound using a heterogeneous catalyst. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzymatic nitration of a phenylpyrrole precursor or selective reduction of a trinitrophenyl precursor. |

| Green Solvents | Reduced environmental impact and toxicity. | Utilization of bio-derived solvents or aqueous media in the synthesis. |

Exploration of Novel Supramolecular Assemblies with Enhanced Specificity

The unique electronic and structural features of this compound make it an excellent candidate for the construction of novel supramolecular assemblies with tailored properties and enhanced specificity. The electron-deficient dinitrophenyl moiety and the hydrogen-bond-donating pyrrole (B145914) NH group provide key functionalities for directing non-covalent interactions.

A significant area of future research will be the development of anion sensors . The electron-withdrawing nature of the dinitrophenyl group can enhance the acidity of the pyrrole N-H proton, making it a more effective hydrogen bond donor for the recognition of anions. By incorporating this compound into larger host molecules, it may be possible to create highly selective and sensitive receptors for specific anions, with potential applications in environmental monitoring and medical diagnostics.

The formation of charge-transfer complexes is another exciting prospect. The electron-deficient dinitrophenyl ring can interact with electron-rich aromatic systems through π-π stacking, leading to the formation of colored charge-transfer complexes. This property could be exploited in the development of new colorimetric sensors and molecular switches.

Furthermore, this compound can serve as a versatile building block for larger supramolecular architectures , such as coordination polymers and metal-organic frameworks (MOFs). The pyrrole nitrogen and the nitro groups can act as coordination sites for metal ions, enabling the construction of extended structures with porous frameworks. These materials could find applications in gas storage, catalysis, and separation technologies.

Advancements in Computational Modeling and Predictive Chemistry

Computational modeling and predictive chemistry are set to play an increasingly vital role in accelerating the discovery and design of new materials based on this compound. These in silico approaches allow researchers to predict the properties and behavior of molecules before they are synthesized, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to gain a deep understanding of the electronic structure of this compound. These calculations can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining the compound's optical and electronic properties. This information is invaluable for designing new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Molecular docking studies can be used to predict the potential biological activity of this compound and its derivatives. By simulating the interaction of the molecule with the active sites of enzymes and receptors, researchers can identify potential drug targets and design new therapeutic agents.

The application of machine learning (ML) and artificial intelligence (AI) is an emerging trend in materials science. By training algorithms on large datasets of chemical structures and their properties, it is possible to develop predictive models that can rapidly screen virtual libraries of compounds and identify candidates with desired functionalities. This data-driven approach could significantly accelerate the discovery of new materials based on the this compound scaffold.

| Computational Method | Predicted Properties | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), optical and electronic properties. | Design of materials for organic electronics (OLEDs, OPVs). |

| Molecular Docking | Binding affinity to biological targets. | Prediction of potential therapeutic applications. |

| Machine Learning (ML) | Prediction of properties for large numbers of virtual compounds. | Accelerated discovery of new functional materials. |

Potential for Integration into Advanced Functional Materials and Devices

The unique combination of properties inherent to this compound opens up a wide range of possibilities for its integration into advanced functional materials and devices.

In the realm of organic electronics , the electron-deficient nature of the dinitrophenyl group suggests that this compound could function as an n-type semiconductor. This makes it a promising candidate for use in organic field-effect transistors (OFETs), complementary circuits, and organic solar cells. By carefully designing and synthesizing polymers and small molecules incorporating this moiety, it may be possible to achieve high charge carrier mobilities and efficient device performance.

The strong fluorescence quenching observed in many nitroaromatic compounds upon interaction with certain analytes makes this compound a compelling candidate for the development of chemical sensors . In particular, its application in the detection of explosives is a promising area of research. Thin films of materials containing this compound could exhibit changes in their fluorescence intensity in the presence of nitroaromatic explosives like TNT, providing a sensitive and selective detection method.

Furthermore, the dinitrophenyl group is a known component in some energetic materials . While the focus of current research is on developing insensitive energetic materials with enhanced safety profiles, the fundamental properties of this compound could be of interest in this field. Careful structural modification could lead to the development of new energetic materials with tailored performance characteristics.

Q & A

Q. What are the key considerations for synthesizing 1-(3,5-Dinitrophenyl)pyrrole with high yield and purity?

Answer: The synthesis of this compound requires careful optimization of reaction conditions. A one-pot method involves reacting 2,4-dimethylpyrrole with 3,5-dinitrobenzaldehyde in anhydrous methylene chloride under nitrogen, catalyzed by trifluoroacetic acid. After aldehyde consumption (monitored via TLC), dichlorodicyanobenzoquinone (DDQ) is added to oxidize intermediates, followed by boron trifluoride etherate to facilitate cyclization. Key considerations include:

- Solvent selection : Anhydrous CH₂Cl₂ ensures stability of acid-sensitive intermediates.

- Oxidant stoichiometry : DDQ (2 mmol per 4.2 mmol pyrrole) prevents over-oxidation.

- Purification : Dual silica column chromatography with dichloromethane/hexane (1:1) removes unreacted aldehyde and byproducts, achieving 42% yield and >95% purity .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

Answer: Structural validation relies on a combination of spectroscopic and spectrometric techniques:

- ¹H/¹³C NMR : Peaks at δ 8.65–8.90 ppm confirm aromatic protons from the dinitrophenyl group, while pyrrole protons appear at δ 5.62 ppm.

- HRMS : A measured [M–H]⁻ ion at m/z 414.143 (theoretical 414.176) confirms molecular formula accuracy.

- FTIR : Absorbance at 1530 cm⁻¹ (NO₂ asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching) verifies nitro group incorporation.

Purity is assessed via HPLC with a C18 column (acetonitrile/water mobile phase), ensuring <1% impurities .

Advanced Research Questions

Q. How do electron-withdrawing nitro groups influence the reactivity of pyrrole derivatives in supramolecular chemistry applications?

Answer: The 3,5-dinitrophenyl substituent enhances π-acidity, enabling strong anion-π interactions. In calix[4]pyrrole derivatives, this group creates a polarized cavity that selectively binds nitrate (NO₃⁻) over Cl⁻ or SO₄²⁻. Key findings:

- NMR titration : Binding constants (Kₐ) for NO₃⁻ correlate with aryl group electrostatic potential, with 3,5-dinitrophenyl showing the highest affinity (Kₐ = 1.2 × 10⁴ M⁻¹).

- X-ray crystallography : The nitrate anion is sandwiched between two dinitrophenyl walls in a perpendicular orientation, stabilized by π-electron density withdrawal .

Q. What strategies are effective in resolving contradictions in spectroscopic data when analyzing substituted this compound derivatives?

Answer: Discrepancies in spectral data (e.g., NMR peak splitting or HRMS deviations) often arise from substituent electronic effects or steric hindrance. Mitigation strategies include:

- Comparative analysis : Benchmark against structurally similar compounds (e.g., 3-(4-chlorophenyl)-pyrrol-2-ones) to identify substituent-specific shifts .

- DFT calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets to validate experimental vs. theoretical data.

- Isotopic labeling : Deuterated analogs (e.g., CD₃-substituted pyrrole) clarify ambiguous proton assignments in crowded spectral regions .

Q. What methodologies are employed to study the anion transport mechanisms of calix[4]pyrrole derivatives with 3,5-dinitrophenyl groups?

Answer: Anion transport is evaluated using:

- Liposomal assays : Fluorescent probes (e.g., 8-hydroxypyrene-1,3,6-trisulfonate) monitor Cl⁻/NO₃⁻ exchange rates across lipid bilayers.

- Electrophysiology : Patch-clamp measurements quantify transmembrane currents induced by anion gradients.

- Molecular dynamics (MD) simulations : AMBER force fields model host-guest interactions, revealing that dinitrophenyl groups reduce the energy barrier for NO₃⁻ translocation by 15–20 kcal/mol compared to unsubstituted calix[4]pyrroles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.